molecular formula C27H21ClN4O2S B5063936 2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B5063936
M. Wt: 501.0 g/mol
InChI Key: XMDJKYAVOVVTIN-UHFFFAOYSA-N
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Description

2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and a chlorophenyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the naphthalene and chlorophenyl groups. Common reagents used in these reactions include benzyl chloride, naphthol, and chlorophenyl acetic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene moiety can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing various biochemical pathways. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular functions. The chlorophenyl group can interact with enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-benzyl-5-(2-hydroxynaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
  • 2-[[4-benzyl-5-(3-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is unique due to the specific positioning of the hydroxyl group on the naphthalene ring. This positioning can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-benzyl-5-(3-hydroxynaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O2S/c28-22-12-6-7-13-23(22)29-25(34)17-35-27-31-30-26(32(27)16-18-8-2-1-3-9-18)21-14-19-10-4-5-11-20(19)15-24(21)33/h1-15,33H,16-17H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDJKYAVOVVTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)C4=CC5=CC=CC=C5C=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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